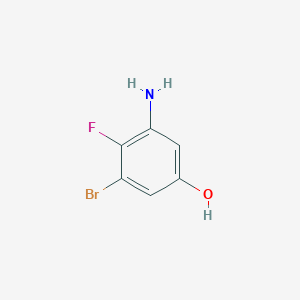![molecular formula C10H9ClF3N B1409021 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine CAS No. 1266197-18-5](/img/structure/B1409021.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine
Descripción general
Descripción
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups. This compound is primarily used as a research chemical and serves as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine involves several steps:
Starting Materials: The synthesis begins with 1-chloro-3-(trifluoromethyl)benzene and trifluoroacetyl chloride.
Reaction Conditions: These starting materials are reacted in toluene under the catalysis of anhydrous aluminum trichloride at a temperature of 0-5°C for 3-4 hours.
Workup: After the reaction, ice water is added, and the mixture is stirred for 1 hour.
Isolation: The organic phase is separated and distilled under reduced pressure to obtain the desired product.
Análisis De Reacciones Químicas
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction:
Trifluoromethylation: The trifluoromethyl group plays a significant role in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, although detailed studies on its exact targets are limited.
Pathways: It may influence various biochemical pathways, particularly those involving radical intermediates due to the presence of the trifluoromethyl group.
Comparación Con Compuestos Similares
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine can be compared with other similar compounds:
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and chloro substituents but differs in the presence of a trifluoroethanone group.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to a benzene ring, making it structurally different but chemically related.
3-Chloro-5-iodotrifluoromethylbenzene: This compound has an iodine atom instead of a cyclopropane ring, highlighting the diversity of trifluoromethyl-substituted compounds.
This compound stands out due to its unique cyclopropane ring, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGGOTBGFXUIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


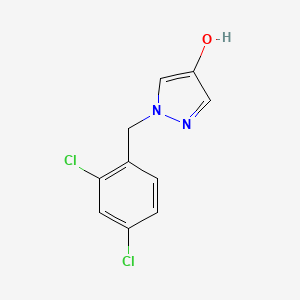
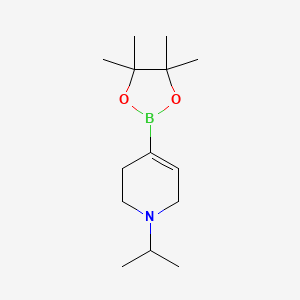
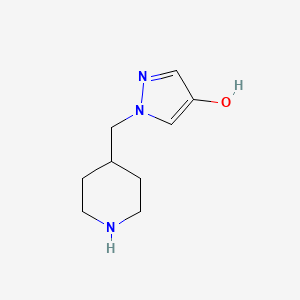
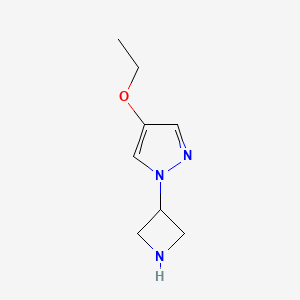
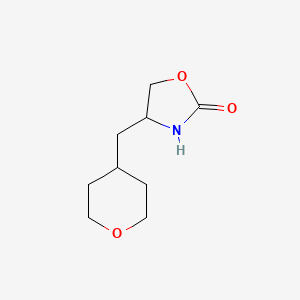
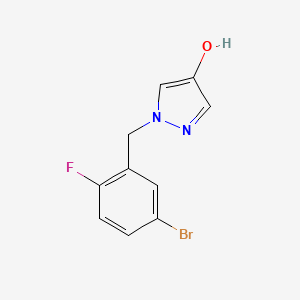
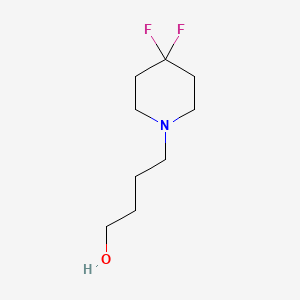
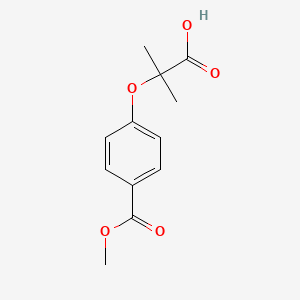
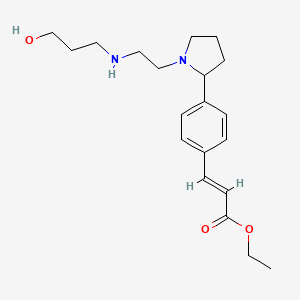
![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
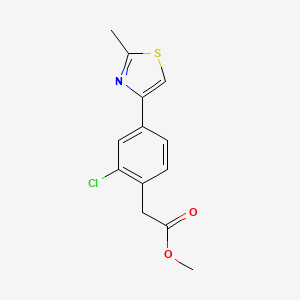
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)
